molecular formula C26H19BrN2O6 B12050898 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12050898
M. Wt: 535.3 g/mol
InChI Key: QWRKUWAOFBARPE-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a complex substitution pattern. Its structure features a quinoline core substituted with a 4-bromophenyl group at position 2, a methyl group at position 6, and a carboxylate ester linked to a 2-oxoethyl group bearing a 4-methoxy-3-nitrophenyl moiety. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C26H19BrN2O6

Molecular Weight

535.3 g/mol

IUPAC Name

[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C26H19BrN2O6/c1-15-3-9-21-19(11-15)20(13-22(28-21)16-4-7-18(27)8-5-16)26(31)35-14-24(30)17-6-10-25(34-2)23(12-17)29(32)33/h3-13H,14H2,1-2H3

InChI Key

QWRKUWAOFBARPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The methoxy and nitro groups can be introduced via electrophilic aromatic substitution reactions. The bromophenyl group can be added through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with the appropriate alcohol derivative to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-Hydroxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate.

    Reduction: Formation of 2-(4-Methoxy-3-aminophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is largely dependent on its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitro and bromophenyl groups can further enhance its binding affinity and specificity towards certain enzymes or receptors, leading to inhibition of their activity.

Comparison with Similar Compounds

Structural Comparisons

The compound shares a quinoline-carboxylate ester scaffold with several analogs. Key structural variations among these derivatives include:

Compound Substituents Molecular Weight Key Features
Target Compound 4-Methoxy-3-nitrophenyl (oxoethyl), 4-bromophenyl (quinoline), 6-methyl ~550–560 g/mol* Nitro and bromo groups enhance electron-withdrawing effects; methyl improves lipophilicity.
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate () 4-Heptylphenyl (oxoethyl), 4-bromophenyl (quinoline), 6-methyl 558.516 g/mol Heptyl chain increases hydrophobicity; potential for membrane penetration.
[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate () 4-Chloro-3-nitrophenyl (oxoethyl), 4-methoxyphenyl (quinoline), 6-methyl 490.093 g/mol Chloro and nitro substituents may enhance reactivity; methoxy modulates solubility.
[2-(4-Nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate () 4-Nitrophenyl (oxoethyl), 4-methoxyphenyl (quinoline), 6-bromo ~550 g/mol* Bromo and nitro groups may synergize in halogen bonding and redox activity.

*Calculated based on molecular formulas from analogous structures.

Key Observations :

  • The target compound uniquely combines a bromophenyl group (electron-deficient) on the quinoline core with a methoxy-nitrophenyl group on the oxoethyl chain. This dual substitution may balance lipophilicity (methoxy) and reactivity (nitro and bromo) .
  • highlights that chloro-nitro substitution increases electrophilicity, whereas the target’s methoxy-nitro group may stabilize resonance effects .

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